Captopril

Catalog No.
S522617
CAS No.
62571-86-2
M.F
C9H15NO3S
M. Wt
217.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captopril

CAS Number

62571-86-2

Product Name

Captopril

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N

SMILES

Array

solubility

Freely soluble
Freely soluble in water (approximately 160 mg/mL)
Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate
4.52e+00 g/L

Synonyms

(S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline, Capoten, Captopril, Lopirin, SQ 14,225, SQ 14,534, SQ 14225, SQ 14534, SQ-14,225, SQ-14,534, SQ-14225, SQ-14534, SQ14,225, SQ14,534, SQ14225, SQ14534

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O

The exact mass of the compound Captopril is 217.07726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely solublein water, 1.9x10+5 mg/l at 25 °c (est)freely soluble in water (approximately 160 mg/ml)freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate4.52e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757419. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of pyrrolidinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Captopril is a foundational, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor characterized by its direct enzymatic activity and exceptionally high aqueous solubility . Unlike later-generation dicarboxylate ACE inhibitors, captopril features a highly reactive free thiol (-SH) group, which not only drives its potent zinc-chelating mechanism in pharmacological models but also establishes it as a premium capping ligand in the synthesis of atomically precise metal nanoclusters [1]. For procurement professionals and process chemists, captopril represents a dual-utility compound: a direct-acting non-prodrug standard for in vitro assays and a structurally critical precursor for advanced nanomaterials, provided its pH-dependent oxidative profile is properly managed .

Substituting captopril with other in-class ACE inhibitors, such as enalapril or lisinopril, fundamentally compromises both pharmacological and material science workflows. In biological assays, enalapril is a prodrug that requires in vivo ester hydrolysis to become active, meaning it will yield false negatives in cell-free in vitro screening where captopril acts directly . In materials science, substituting captopril with standard biological thiols like glutathione (GSH) during gold nanocluster synthesis results in significantly lower thermal stability of the final nanomaterial[1]. Furthermore, captopril's unique degradation pathway—rapidly oxidizing to captopril disulfide at pH levels above 4.0—requires specific handling and chelating protocols that are entirely unnecessary for non-sulfhydryl analogs [2].

Direct In Vitro Assay Suitability: Active Compound vs. Prodrug

When sourcing ACE inhibitors for cell-free enzymatic assays, the metabolic state of the compound is critical. Captopril is a directly active inhibitor that potently blocks porcine kidney ACE with an IC50 of approximately 21 nM in vitro . In contrast, its most common procurement substitute, enalapril, is an inactive prodrug that requires hepatic esterase cleavage to form enalaprilat before it can inhibit the enzyme. Using enalapril in direct biochemical assays will result in complete failure to inhibit the target.

Evidence DimensionIn vitro ACE Inhibition (IC50)
Target Compound DataCaptopril: ~21 nM (Directly active)
Comparator Or BaselineEnalapril: Inactive in vitro (Prodrug)
Quantified DifferenceAbsolute difference in direct assay viability
ConditionsCell-free in vitro enzymatic assay (pH 8.3, 37°C)

Buyers sourcing reference standards for direct biochemical screening must procure captopril (or the pre-cleaved enalaprilat) to avoid false-negative assay results.

Nanomaterial Ligand Superiority: Thermal Stability of Au25 Nanoclusters

In the synthesis of atomically precise gold nanoclusters (Au25), the choice of the thiolate capping agent dictates the physical resilience of the resulting material. While glutathione (GSH) is a common biological thiol used for this purpose, captopril-capped nanoclusters, Au25(Capt)18, exhibit significantly higher thermal stability than their glutathione-capped counterparts, Au25(SG)18, while maintaining excellent water solubility and enabling two-photon absorption[1].

Evidence DimensionNanocluster Thermal Stability
Target Compound DataAu25(Capt)18: High thermal stability
Comparator Or BaselineAu25(SG)18 (Glutathione-capped): Lower thermal stability
Quantified DifferenceSignificant improvement in thermal degradation resistance
ConditionsAqueous solution, two-photon photodynamic therapy models

For materials scientists synthesizing photoactive gold nanoclusters, procuring captopril as the capping ligand yields a more robust, thermally stable product than standard glutathione.

Formulation Processability: pH-Dependent Oxidative Degradation

Captopril's free sulfhydryl group makes it highly susceptible to transition-metal catalyzed free radical oxidation, forming captopril disulfide. Experimental stability models demonstrate that captopril exhibits maximum stability at a pH below 4.0[1]. As the pH increases above 4.0, the rate of oxidative degradation accelerates significantly, shifting from first-order to zero-order kinetics depending on oxygen partial pressure and trace metal (e.g., Cu2+) concentration[2].

Evidence DimensionOxidative Degradation Rate
Target Compound DatapH < 4.0: Maximum stability (minimal disulfide formation)
Comparator Or BaselinepH > 4.0: Accelerated oxidation to captopril disulfide
Quantified DifferenceCritical stability threshold at pH 4.0
ConditionsAqueous solution, variable pH, trace transition metals present

Formulation engineers must strictly procure and design buffer systems below pH 4.0, often with EDTA, to prevent rapid loss of the active compound during stock preparation.

Aqueous Solubility for High-Concentration Stock Preparation

Compared to highly lipophilic ACE inhibitors like quinapril or fosinopril, captopril offers exceptional aqueous processability. Captopril achieves a water solubility of 160 mg/mL at 25 °C, and this solubility increases linearly with temperature up to 40 °C, above which it becomes extraordinarily soluble . This allows for the preparation of highly concentrated aqueous stocks without the need for organic co-solvents like DMSO or ethanol.

Evidence DimensionAqueous Solubility at 25 °C
Target Compound DataCaptopril: 160 mg/mL
Comparator Or BaselineLipophilic ACE inhibitors (e.g., fosinopril): Poor aqueous solubility
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsPurified water at 25 °C

Laboratory managers and formulators can utilize captopril to create ultra-high concentration aqueous solutions, simplifying downstream dilution and eliminating solvent-toxicity artifacts in biological assays.

Direct In Vitro Target Engagement Assays

Because captopril is directly active and does not require enzymatic cleavage, it is the preferred procurement choice for serving as a positive control in cell-free biochemical assays and high-throughput screening of novel ACE inhibitors .

Synthesis of Atomically Precise Gold Nanoclusters

Captopril's unique combination of a reactive thiol group and high water solubility makes it an optimal capping ligand for synthesizing Au25(Capt)18 nanoclusters. These materials exhibit superior thermal stability compared to glutathione-capped equivalents, making them ideal for two-photon imaging and photodynamic therapy research[1].

High-Concentration Aqueous Formulations

The compound's extraordinary water solubility (160 mg/mL at 25 °C) allows process chemists to formulate highly concentrated, solvent-free aqueous stocks. However, these formulations must be strictly buffered below pH 4.0 and combined with chelating agents to prevent rapid oxidation to captopril disulfide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white, crystalline powder
Crystals from ethyl acetate/hexane

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.07726451 Da

Monoisotopic Mass

217.07726451 Da

Heavy Atom Count

14

LogP

0.34
0.34 (LogP)
log Kow = 0.34
0.6

Odor

Slight sulfurous odor

Decomposition

When heated to decomposition it emits every toxic fumes of /nitrogen oxides and sulfur oxides/

Appearance

White to off-white solid powder.

Melting Point

103-104
103-104 °C
106 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G64RSX1XD

Related CAS

1253948-36-5

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (23.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (62.69%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (34.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Captopril is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of essential or renovascular hypertension (usually administered with other drugs, particularly thiazide diuretics). May be used to treat congestive heart failure in combination with other drugs (e.g. cardiac glycosides, diuretics, β-adrenergic blockers). May improve survival in patients with left ventricular dysfunction following myocardial infarction. May be used to treat nephropathy, including diabetic nephropathy.
Treatment of heart failure
FDA-Approved Indications

Livertox Summary

Captopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Captopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors
Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Captopril is included in the database.
Captopril tablets are indicated for the treatment of hypertension. ... Captopril tablets are effective alone and in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of captopril and thiazides are approximately additive. /Included in US product label/
Captopril tablets are indicated in the treatment of congestive heart failure usually in combination with diuretics and digitalis. The beneficial effect of captopril in heart failure does not require the presence of digitalis, however, most controlled clinical trial experience with captopril has been in patients receiving digitalis, as well as diuretic treatment. /Included in US product label/
For more Therapeutic Uses (Complete) data for Captopril (11 total), please visit the HSDB record page.

Pharmacology

Captopril, an ACE inhibitor, antagonizes the effect of the RAAS. The RAAS is a homeostatic mechanism for regulating hemodynamics, water and electrolyte balance. During sympathetic stimulation or when renal blood pressure or blood flow is reduced, renin is released from the granular cells of the juxtaglomerular apparatus in the kidneys. In the blood stream, renin cleaves circulating angiotensinogen to ATI, which is subsequently cleaved to ATII by ACE. ATII increases blood pressure using a number of mechanisms. First, it stimulates the secretion of aldosterone from the adrenal cortex. Aldosterone travels to the distal convoluted tubule (DCT) and collecting tubule of nephrons where it increases sodium and water reabsorption by increasing the number of sodium channels and sodium-potassium ATPases on cell membranes. Second, ATII stimulates the secretion of vasopressin (also known as antidiuretic hormone or ADH) from the posterior pituitary gland. ADH stimulates further water reabsorption from the kidneys via insertion of aquaporin-2 channels on the apical surface of cells of the DCT and collecting tubules. Third, ATII increases blood pressure through direct arterial vasoconstriction. Stimulation of the Type 1 ATII receptor on vascular smooth muscle cells leads to a cascade of events resulting in myocyte contraction and vasoconstriction. In addition to these major effects, ATII induces the thirst response via stimulation of hypothalamic neurons. ACE inhibitors inhibit the rapid conversion of ATI to ATII and antagonize RAAS-induced increases in blood pressure. ACE (also known as kininase II) is also involved in the enzymatic deactivation of bradykinin, a vasodilator. Inhibiting the deactivation of bradykinin increases bradykinin levels and may sustain its effects by causing increased vasodilation and decreased blood pressure.
Captopril is a sulfhydryl-containing analog of proline with antihypertensive activity and potential antineoplastic activity. Captopril competitively inhibits angiotensin converting enzyme (ACE), thereby decreasing levels of angiotensin II, increasing plasma renin activity, and decreasing aldosterone secretion. This agent may also inhibit tumor angiogenesis by inhibiting endothelial cell matrix metalloproteinases (MMPs) and endothelial cell migration. Captopril may also exhibit antineoplastic activity independent of effects on tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA01 - Captopril

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI.
The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

7.25X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

63250-36-2

Absorption Distribution and Excretion

60-75% in fasting individuals; food decreases absorption by 25-40% (some evidence indicates that this is not clinically significant)
The drug /captopril/ is metabolized and renally excreted. More than 95% of a dose is excreted renally, both as unchanged (45-50%) drug and as metabolites.
In dogs, approximately 75% of an oral dose is absorbed but food in the GI tract reduces bioavailability by 30-40%. It is distributed to most tissues (not the CNS) and is 40% bound to plasma proteins in dogs.
Approximately 60-75% of an oral dose of captopril is rapidly absorbed from the GI tract in fasting healthy individuals or hypertensive patients. Food may decrease absorption of captopril by up to 25-40%, although there is some evidence that this effect is not clinically important. Following oral administration of a single 100-mg dose of captopril in fasting healthy individuals in one study, average peak blood drug concentrations of 800 ng/mL were attained in 1 hour.
/MILK/ Concentrations of captopril in human milk are approximately one percent of those in maternal blood.
For more Absorption, Distribution and Excretion (Complete) data for Captopril (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Major metabolites are captopril-cysteine disulfide and the disulfide dimer of captopril. Metabolites may undergo reversible interconversion.
About half the absorbed dose of captopril is rapidly metabolized, mainly to captopril-cysteine disulfide and the disulfide dimer of captopril. In vitro studies suggest that captopril and its metabolites may undergo reversible interconversions. It has been suggested that the drug may be more extensively metabolized in patients with renal impairment than in patients with normal renal function.

Wikipedia

Captopril

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue captopril tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Captopril is generally well tolerated in most patients; however, serious adverse effects (e.g., neutropenia, agranulocytosis, proteinuria, aplastic anemia) have been reported rarely, mainly in patients with renal impairment (especially those with collagen vascular disease). Captopril- induced adverse effects are often alleviated by dosage reduction, occasionally disappear despite continued treatment and without dosage reduction, and are usually reversible following discontinuance of the drug. The most common adverse effects of captopril are rash and loss of taste perception. Adverse effects requiring discontinuance of captopril therapy occur in about 4-12% of patients.
Captopril is contraindicated in patients with known hypersensitivity to the drug or to another angiotension-converting enzyme inhibitor (eg, those who experienced angioedema during therapy with another angiotension-converting enzyme inhibitor).
Patients receiving captopril should be warned not to interrupt or discontinue therapy unless instructed by their physician. Patients with congestive heart failure receiving captopril should be cautioned against rapid increases in physical activity.
For more Drug Warnings (Complete) data for Captopril (32 total), please visit the HSDB record page.

Biological Half Life

2 hours
A 43 year old patient with mild heart failure attempted suicide by ingesting between 5000 and 7500 mg of captopril. Blood pressure oscillated around 100-120/50-75 mm Hg and pulse rate showed no tendency to accelerate (75-100/min). ... The calculated half-life of captopril was 4.4 hr. ...
The half life of captopril is about 2.8 hours in dogs ... .
The elimination half-life of unchanged captopril appears to be less than 2 hours in patients with normal renal function. The elimination half-life of captopril and its metabolites is correlated with creatinine clearance and increases to about 20-40 hours in patients with creatinine clearances less than 20 mL/minute and as long as 6.5 days in anuric patients.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: M.A. Ondetti, D.W. Cushman, German patent 2703828; eidem, United States of America patents 4046889 and 4105776 (1977, 1977, 1978 all to Squibb).

Analytic Laboratory Methods

HPLC determination in pharmaceutical formulations.

Clinical Laboratory Methods

GC/MS determination in biological fluids.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Tablets should be stored in tighy containers at a temperature not exceeding 30 °C

Interactions

The case of a 70 yr old hypertensive man who presented with a 2 month history of 3 nodular angiomatous lesions on the left arm following treatment with 75 mg/day of oral captopril (Lopril) and 200 mg/day of oral acebutolol hydrochloride (Sectral) for 6 yr is reported. The patient had no history of drug product transfusion, iv drugs, or opportunistic infections. Clinical and histopathological findings were typical of Kaposi's sarcoma. Captopril was stopped, and one month later, the Kaposi's sarcoma lesions had begun to disappear; after 3 months, no lesions were seen. Biopsy showed residual features of Kaposi's sarcoma. However, it is not known whether captopril alone or an interaction with acebutolol hydrochloride resulted in Kaposi's sarcoma.
Concomitant oral administration of captopril and antacids may decrease the rate and extent of GI absorption of captopril. Oral administration of a single, 50-mg dose of captopril 15 minutes after an oral dose of an antacid containing magnesium carbonate and aluminum and magnesium hydroxides resulted in a 40-45% decrease in captopril bioavailability, and a delay and decrease in peak serum concentrations of the drug. However, there is some evidence that this potential interaction may not be clinically important, but additional study is necessary.
Neuropathy reportedly developed in 2 patients receiving captopril and cimetidine. However, further documentation of this potential interaction is necessary.
Initiation of captopril therapy has been associated with unexplained hypoglycemia in several diabetic patients whose diabetes had been controlled with insulin or oral antidiabetic agents. Testing in these patients indicated that captopril may increase insulin sensitivity; the mechanism of this effect is not known. The risk of precipitating hypoglycemia should be considered when captopril therapy is initiated in diabetic patients.
For more Interactions (Complete) data for Captopril (22 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Martínez-Aguilar L, Lezama-Martínez D, Orozco-Cortés NV, González-Espinosa C,
2: Gornowicz-Porowska J, Dmochowski M, Pietkiewicz P, Bowszyc-Dmochowska M.
3: Tang Y, Hu X, Lu X. Captopril, an angiotensin-converting enzyme inhibitor,

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